molecular formula C14H15N5OS B2856736 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 831242-87-6

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2856736
CAS No.: 831242-87-6
M. Wt: 301.37
InChI Key: FIYBIRAXBBJFHJ-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic hybrid molecule incorporating two pharmacologically significant scaffolds: the indole and the 1,2,4-triazole rings. The indole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several FDA-approved anticancer drugs . The 1,2,4-triazole ring is a stable heterocycle that contributes to a wide array of biological activities due to its hydrogen bonding capacity, rigidity, and solubility, making it a key pharmacophore in many enzyme inhibitors . This specific molecular architecture positions the compound as a valuable intermediate in medicinal chemistry research, particularly in the design and development of novel enzyme inhibitors. While direct bioactivity data for this exact compound is limited in the public domain, its core structure is closely related to a class of N-substituted triazole derivatives that have demonstrated potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme . The 15-LOX enzyme plays a key role in the inflammatory cascade, and its inhibitors are investigated as potential leads for anti-inflammatory agents . Related analogues have shown promising results, with certain compounds exhibiting IC50 values in the sub-micromolar range and forming key hydrogen bonds with amino acid residues like Gln598 and Arg260 in molecular docking studies . Furthermore, the structural components of this reagent suggest potential for research in other areas, including anticancer and antifungal studies, given the documented activities of both indole and triazole-based compounds . Researchers can utilize this compound as a key synthetic intermediate or as a candidate for profiling in high-throughput screening assays to explore its potential interactions with various biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-2-19-13(17-18-14(19)21-8-12(15)20)10-7-16-11-6-4-3-5-9(10)11/h3-7,16H,2,8H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBIRAXBBJFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide and related compounds:

Compound R<sup>1</sup> (Position 4) R<sup>2</sup> (Position 5) Pharmacological Activity Key Research Findings Reference
Target compound
(this compound)
Ethyl 1H-indol-3-yl Not explicitly reported (inference: Orco modulation) Structural uniqueness suggests potential for enhanced receptor specificity due to indole moiety.
VUAA1
(N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
Ethyl 3-pyridinyl Orco agonist Activates Orco in Drosophila and other insects; used in Ca<sup>2+</sup> imaging studies .
OLC15
(N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
Ethyl 2-pyridinyl Orco antagonist Inhibits Orco activity across insect species; structural modification reverses agonist effects .
Compound 6a
(2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
Allyl 2-pyridinyl Not reported Synthesized in 65% yield; m.p. 182–184°C; structural characterization via NMR .
Compound 7h
(2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide)
4-Chlorophenyl p-Tolylaminomethyl Not reported Synthesized via reaction of triazole thiol with bromoacetamide .
VUAA3
(2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-isopropylphenyl]acetamide)
Ethyl 4-pyridinyl Orco agonist Activates homomeric and heteromeric Orco channels in codling moth .

Structural and Functional Insights

  • Indole vs.
  • Ethyl vs. Allyl/Alkyl Chains : Ethyl at position 4 is conserved in VUAA1, OLC15, and the target compound, suggesting its role in maintaining triazole ring stability. Allyl or aromatic substituents (e.g., 4-chlorophenyl in 7h) alter steric and electronic properties .
  • Thioacetamide Linker: The thioacetamide moiety is critical for Orco modulation, as seen in VUAA1 (agonist) and OLC15 (antagonist), where minor substituent changes (e.g., pyridinyl position) reverse activity .

Pharmacological Activity

  • Agonist vs. Antagonist Profiles : VUAA1 and VUAA3 act as Orco agonists, while OLC15 antagonizes Orco, demonstrating that substituent position (e.g., 2-pyridinyl vs. 3-pyridinyl) and aryl group bulkiness dictate functional outcomes .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps:
  • Step 1 : Formation of the triazole-thiol core via cyclization of indole-3-carbaldehyde with thiosemicarbazide under reflux in ethanol .
  • Step 2 : Thioether linkage formation using ethyl bromoacetate in dimethylformamide (DMF) with triethylamine as a catalyst at 60–70°C .
  • Step 3 : Hydrolysis of the ester intermediate to yield the acetamide derivative under acidic (HCl) or basic (NaOH) conditions .
  • Critical Parameters : Maintain pH 7–8 during thiol activation to prevent side reactions. Purity is optimized via recrystallization in ethanol/water (3:1 v/v) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Confirm the presence of indole (δ 7.1–7.8 ppm), triazole (δ 8.2–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) protons .
  • HPLC : Employ a C18 column with a methanol/water (70:30) mobile phase; retention time ~12.3 min (≥95% purity) .
  • Mass Spectrometry : Look for [M+H]<sup>+</sup> at m/z 398.1 (calculated for C17H18N6OS) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is stable at room temperature in dry, dark conditions but degrades under prolonged exposure to:
  • Acidic/Basic Conditions : Hydrolysis of the acetamide group occurs at pH <3 or >10 .
  • Oxidative Environments : Use inert gas (N2) during storage to prevent thioether oxidation .
  • Light Sensitivity : Store in amber vials; UV-Vis analysis shows decomposition after 48 hours under UV light .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

  • Methodological Answer : Rational design strategies include:
  • Substitution at the Indole 3-Position : Introducing electron-withdrawing groups (e.g., -NO2) improves antimicrobial activity .
  • Thioether Linkage Replacement : Sulfone derivatives (e.g., replacing -S- with -SO2-) enhance metabolic stability .
  • Acetamide Functionalization : N-aryl substitutions (e.g., 4-fluorophenyl) increase binding affinity to fungal cytochrome P450 enzymes .
    Example :
DerivativeBioactivity (IC50, µM)Reference
Parent Compound12.4 (Antifungal)
4-Nitro-indole Derivative5.8 (Antifungal)
Sulfone Analog8.2 (Antimicrobial)

Q. What experimental approaches resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) can arise from assay conditions or impurity profiles. Mitigation strategies:
  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and COX-2 inhibition assays for anti-inflammatory studies .
  • Impurity Profiling : Quantify by-products (e.g., hydrolyzed acetamide) via LC-MS and correlate with bioactivity trends .
  • Molecular Docking : Validate target specificity using AutoDock Vina with crystallographic data for enzymes like CYP51 (fungal) or COX-2 (mammalian) .

Q. How can pharmacokinetic parameters be optimized for in vivo studies?

  • Methodological Answer : Address poor solubility (<0.1 mg/mL in water) and rapid clearance (t1/2 = 0.32 hours in rats) through:
  • Prodrug Design : Synthesize morpholinomethyl derivatives to enhance water solubility (e.g., potassium salt formulations) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release; improves t1/2 to 4.1 hours .
  • Metabolite Identification : LC-MS/MS profiling in rat plasma identifies primary metabolites (e.g., sulfoxide derivatives) for toxicity screening .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition mechanisms for this compound?

  • Methodological Answer : Discrepancies arise from enzyme isoforms or assay interference:
  • CYP51 vs. CYP3A4 : The compound inhibits fungal CYP51 (IC50 = 3.2 µM) but activates human CYP3A4 due to structural differences in the heme-binding pocket .
  • Redox Interference : Thiol-containing buffers (e.g., DTT) in assays may reduce the thioether group, altering activity .
  • Validation Step : Repeat assays with recombinant enzymes (e.g., Sigma-Aldryich CYP51) and exclude thiol additives .

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